Cas no 250290-76-7 (BOC-GLN-GLN-OH)
BOC-GLN-GLN-OH Chemical and Physical Properties
Names and Identifiers
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- L-Glutamine,N2-[(1,1-dimethylethoxy)carbonyl]-L-glutaminyl- (9CI)
- Boc-Gln-Gln-OH
- SCHEMBL7536423
- (2S)-5-amino-2-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-5-oxopentanoic acid
- 250290-76-7
- MFCD11113785
- N-Boc-L-glutaminyl-L-glutamine
- BOC-GLN-GLN-OH
-
- MDL: MFCD11113785
- Inchi: 1S/C15H26N4O7/c1-15(2,3)26-14(25)19-8(4-6-10(16)20)12(22)18-9(13(23)24)5-7-11(17)21/h8-9H,4-7H2,1-3H3,(H2,16,20)(H2,17,21)(H,18,22)(H,19,25)(H,23,24)/t8-,9-/m0/s1
- InChI Key: WQOCAMYLRIWQMA-IUCAKERBSA-N
- SMILES: O(C(N[C@H](C(N[C@H](C(=O)O)CCC(N)=O)=O)CCC(N)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 374.18000
- Monoisotopic Mass: 374.18014918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 26
- Rotatable Bond Count: 14
- Complexity: 557
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 191Ų
Experimental Properties
- Density: 1.284±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (5.6 g/l) (25 º C),
- PSA: 190.91000
- LogP: 1.16250
BOC-GLN-GLN-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B663350-10mg |
BOC-GLN-GLN-OH |
250290-76-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B663350-50mg |
BOC-GLN-GLN-OH |
250290-76-7 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B663350-100mg |
BOC-GLN-GLN-OH |
250290-76-7 | 100mg |
$ 80.00 | 2022-06-07 | ||
| abcr | AB475993-1 g |
Boc-Gln-Gln-OH; . |
250290-76-7 | 1g |
€178.60 | 2023-07-18 | ||
| abcr | AB475993-5 g |
Boc-Gln-Gln-OH; . |
250290-76-7 | 5g |
€571.00 | 2023-07-18 | ||
| eNovation Chemicals LLC | Y1247860-1g |
Boc-Gln-Gln-OH |
250290-76-7 | 99.9% (GC, Chiral purity) | 1g |
$235 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1247860-5g |
Boc-Gln-Gln-OH |
250290-76-7 | 99.9% (GC, Chiral purity) | 5g |
$610 | 2024-06-06 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-293779-1g |
Boc-Gln-Gln-OH, |
250290-76-7 | 1g |
¥564.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-293779A-5g |
Boc-Gln-Gln-OH, |
250290-76-7 | 5g |
¥2256.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-293779-1 g |
Boc-Gln-Gln-OH, |
250290-76-7 | 1g |
¥564.00 | 2023-07-11 |
BOC-GLN-GLN-OH Suppliers
BOC-GLN-GLN-OH Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on BOC-GLN-GLN-OH
Recent Advances in the Application of BOC-GLN-GLN-OH (CAS: 250290-76-7) in Chemical Biology and Pharmaceutical Research
BOC-GLN-GLN-OH (CAS: 250290-76-7) is a protected dipeptide derivative widely used in peptide synthesis and pharmaceutical research. This compound, featuring a tert-butoxycarbonyl (BOC) protecting group and two glutamine residues, has garnered significant attention due to its role in facilitating the synthesis of complex peptides and peptidomimetics. Recent studies have explored its applications in drug discovery, particularly in the development of novel therapeutics targeting protein-protein interactions and enzymatic pathways.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the utility of BOC-GLN-GLN-OH as a building block for the synthesis of glutamine-rich peptides, which are critical in modulating neurodegenerative diseases such as Huntington's disease. The researchers demonstrated that the BOC-protected dipeptide could be efficiently incorporated into larger peptide sequences, enabling the study of polyglutamine tract aggregation and its implications in disease pathology.
In addition to its role in peptide synthesis, BOC-GLN-GLN-OH has been investigated for its potential in prodrug design. A recent preprint on bioRxiv described its use as a carrier for glutamine-based prodrugs, which can enhance the bioavailability of therapeutic agents. The study reported that the BOC group improved the stability of the prodrug in physiological conditions, while the glutamine residues facilitated targeted delivery to glutamine-dependent cancer cells.
Further advancements in synthetic methodologies have also been reported. A 2024 paper in Organic Letters detailed a novel solid-phase peptide synthesis (SPPS) protocol using BOC-GLN-GLN-OH, which achieved higher yields and reduced side reactions compared to traditional methods. This innovation is expected to streamline the production of peptide-based drugs and reduce manufacturing costs.
Despite these promising developments, challenges remain in the large-scale application of BOC-GLN-GLN-OH. Issues such as solubility and purification efficiency need to be addressed to fully exploit its potential in industrial settings. Ongoing research aims to optimize these parameters, with preliminary results suggesting that solvent engineering and advanced chromatographic techniques could offer viable solutions.
In conclusion, BOC-GLN-GLN-OH (CAS: 250290-76-7) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility in peptide synthesis, prodrug design, and therapeutic development underscores its importance in the field. Future studies are expected to further elucidate its applications and overcome existing limitations, paving the way for innovative drug discoveries.
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